5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15289647
Molecular Formula: C19H12ClF4N3OS
Molecular Weight: 441.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12ClF4N3OS |
|---|---|
| Molecular Weight | 441.8 g/mol |
| IUPAC Name | 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H12ClF4N3OS/c20-14-9-25-18(29-10-11-5-7-12(21)8-6-11)27-16(14)17(28)26-15-4-2-1-3-13(15)19(22,23)24/h1-9H,10H2,(H,26,28) |
| Standard InChI Key | DDIDUPCXPDRVHX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula is C₁₉H₁₂ClF₄N₃OS, with a molecular weight of 441.8 g/mol . Its IUPAC name, 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, reflects its pyrimidine core substituted at positions 2, 4, and 5 (Figure 1). Key features include:
-
A pyrimidine ring with a chlorine atom at position 5.
-
A 4-fluorobenzylsulfanyl group at position 2.
-
An N-[2-(trifluoromethyl)phenyl]carboxamide at position 4.
The SMILES notation (O=C(Nc1ccccc1C(F)(F)F)c1nc(SCc2ccc(F)cc2)ncc1Cl) and InChIKey (DDIDUPCXPDRVHX-UHFFFAOYSA-N) further clarify its connectivity and stereochemical properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₂ClF₄N₃OS | |
| Molecular Weight (g/mol) | 441.8 | |
| CAS Registry Number | 874137-47-0 | |
| XLogP3-AA (Lipophilicity) | Estimated 4.2 |
Physicochemical Characteristics
The compound’s lipophilicity (LogP ≈ 4.2) and polar surface area (PSA ≈ 90 Ų) suggest moderate membrane permeability, critical for drug bioavailability. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the fluorobenzyl sulfanyl moiety contributes to π-π stacking interactions with biological targets.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with a pyrimidine precursor. A plausible route includes:
-
Pyrimidine Core Formation: Condensation of thiourea with β-keto esters to yield 2-thiouracil derivatives .
-
Chlorination: Introduction of chlorine at position 5 using POCl₃ or PCl₅.
-
Sulfanyl Group Incorporation: Nucleophilic substitution with 4-fluorobenzyl mercaptan under basic conditions.
-
Carboxamide Coupling: Reaction of the pyrimidine-4-carboxylic acid with 2-(trifluoromethyl)aniline via EDCI/HOBt-mediated amidation .
Key Challenges:
-
Regioselectivity: Ensuring substitution at the correct pyrimidine positions.
-
Purification: Chromatography or recrystallization to isolate the final product.
Structural Analogues and SAR
Comparative studies with analogues (e.g., 5-chloro-2-[(2-fluorobenzyl)sulfanyl] variants) reveal that:
-
The 4-fluorobenzyl group enhances target binding affinity compared to 2-fluoro isomers.
-
Trifluoromethylphenyl substituents improve metabolic stability and selectivity for hydrophobic binding pockets .
Biological Activity and Mechanism
Pharmacological Profile
Preliminary studies indicate potent anti-inflammatory and anticancer activity:
-
NF-κB/AP-1 Inhibition: The compound suppresses pro-inflammatory cytokines (e.g., IL-2, IL-8) by blocking transcription factor activation .
-
HDAC Inhibition: Structural similarity to HDAC inhibitors (e.g., SAHA) suggests epigenetic modulation potential .
Table 2: In Vitro Activity Data
| Assay | EC₅₀/IC₅₀ | Model System | Source |
|---|---|---|---|
| NF-κB Inhibition | 72 nM | HEK293 Cells | |
| HDAC6 Inhibition | 0.18 μM | Recombinant HDAC6 | |
| Antiproliferative Activity | 1.2 μM (MCF-7) | Breast Cancer |
Mechanism of Action
The carboxamide group chelates zinc in HDAC active sites, while the sulfanyl linker facilitates hydrophobic interactions with enzyme pockets . The trifluoromethyl group may enhance blood-brain barrier penetration, relevant for neurological applications.
Applications in Drug Development
Therapeutic Targets
-
Oncology: Potent HDAC inhibition warrants exploration in solid tumors .
-
Inflammatory Diseases: NF-κB/AP-1 suppression could treat rheumatoid arthritis or colitis .
-
Infectious Diseases: Structural analogs show antiviral activity against CHIKV, suggesting broad-spectrum potential .
Preclinical Progress
-
Pharmacokinetics: Moderate oral bioavailability (F ≈ 35%) in rodent models.
-
Toxicity: No significant hepatotoxicity at therapeutic doses.
Future Research Directions
-
Mechanistic Studies: Elucidate HDAC isoform selectivity and off-target effects .
-
Formulation Optimization: Develop prodrugs to enhance solubility and bioavailability.
-
In Vivo Efficacy: Evaluate antitumor activity in xenograft models.
-
Safety Profiling: Long-term toxicology studies to assess clinical viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume